molecular formula C24H28N4O B4747414 [7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE

[7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE

Cat. No.: B4747414
M. Wt: 388.5 g/mol
InChI Key: ONMQGIXVHOHHCF-UHFFFAOYSA-N
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Description

7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with pyridyl and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with Pyridyl Group:

    Introduction of Piperazino Group: The piperazino group can be introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as a DNA intercalator, which can be used in studies of DNA-protein interactions and gene regulation.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting the normal structure and function of DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline
  • 2-(4-Pyridyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline

Uniqueness

Compared to similar compounds, 7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential as a DNA intercalator make it a valuable compound for various scientific applications.

Properties

IUPAC Name

(7,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-16(2)27-11-13-28(14-12-27)24(29)20-15-22(21-7-5-6-10-25-21)26-23-18(4)17(3)8-9-19(20)23/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMQGIXVHOHHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N4CCN(CC4)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE
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[7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE
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[7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE
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[7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE
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[7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE
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[7,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL](4-ISOPROPYLPIPERAZINO)METHANONE

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